molecular formula C3H2F2IN3 B13939951 1-(Difluoromethyl)-5-iodo-1H-1,2,3-triazole

1-(Difluoromethyl)-5-iodo-1H-1,2,3-triazole

Cat. No.: B13939951
M. Wt: 244.97 g/mol
InChI Key: LYEGBNDAPZVYQF-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-5-iodo-1H-1,2,3-triazole is a compound of significant interest in the field of organic chemistry. It features a triazole ring substituted with difluoromethyl and iodine groups. The presence of these substituents imparts unique chemical properties to the compound, making it valuable for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(Difluoromethyl)-5-iodo-1H-1,2,3-triazole typically involves the introduction of difluoromethyl and iodine groups onto a triazole ring. One common method is the difluoromethylation of a triazole precursor using difluoromethylation reagents. This process can be achieved through various synthetic routes, including electrophilic, nucleophilic, radical, and cross-coupling methods . Industrial production methods often involve the use of transition metal catalysts to facilitate the difluoromethylation reaction under controlled conditions .

Chemical Reactions Analysis

1-(Difluoromethyl)-5-iodo-1H-1,2,3-triazole undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Difluoromethyl)-5-iodo-1H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-5-iodo-1H-1,2,3-triazole involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes and receptors. The iodine group can participate in various chemical reactions, further modulating the compound’s activity . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-(Difluoromethyl)-5-iodo-1H-1,2,3-triazole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C3H2F2IN3

Molecular Weight

244.97 g/mol

IUPAC Name

1-(difluoromethyl)-5-iodotriazole

InChI

InChI=1S/C3H2F2IN3/c4-3(5)9-2(6)1-7-8-9/h1,3H

InChI Key

LYEGBNDAPZVYQF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=N1)C(F)F)I

Origin of Product

United States

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